molecular formula C17H14N4O2S B2392915 4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 736960-50-2

4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2392915
CAS RN: 736960-50-2
M. Wt: 338.39
InChI Key:
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Description

The compound is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin-5-one class . Compounds in this class are heterocyclic and often have pharmaceutical applications .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple rings including a triazole ring and a quinazolinone ring .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

Antimicrobial Properties

The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing novel antibiotics .

Analgesic and Anti-Inflammatory Effects

Studies have explored the analgesic and anti-inflammatory properties of this compound. It may modulate pain pathways and reduce inflammation, making it relevant for pain management and inflammatory conditions .

Antioxidant Potential

The compound’s antioxidant activity is crucial in combating oxidative stress and protecting cells from damage. Antioxidants play a vital role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

Antiviral Activity

Preliminary investigations suggest that it exhibits antiviral effects against certain viruses. Further research is needed to explore its potential as an antiviral agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects can have therapeutic implications in various diseases .

Potential Antitubercular Agent

Given the urgent need for new antitubercular drugs, researchers have evaluated this compound’s activity against Mycobacterium tuberculosis. It shows promise as a potential antitubercular agent .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines is essential for drug design. Researchers have explored how specific structural modifications impact biological activity, aiding in rational drug development .

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented drugs is a potential future direction .

properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-23-14-9-5-2-6-11(14)10-20-15(22)12-7-3-4-8-13(12)21-16(20)18-19-17(21)24/h2-9H,10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLWIKBCMQHIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

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